molecular formula C12H9N3O B11769089 2-(4-Methoxyphenyl)pyrimidine-5-carbonitrile

2-(4-Methoxyphenyl)pyrimidine-5-carbonitrile

Cat. No.: B11769089
M. Wt: 211.22 g/mol
InChI Key: KOWCBUYADGVQIC-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)pyrimidine-5-carbonitrile is a heterocyclic organic compound that has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry. The compound features a pyrimidine ring substituted with a methoxyphenyl group at the 2-position and a carbonitrile group at the 5-position. This unique structure imparts the compound with various biological activities, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)pyrimidine-5-carbonitrile typically involves the reaction of 2-(methoxy(4-methoxyphenyl)methylene)malononitrile with cyanamide. This reaction is carried out under solvent-free conditions, which not only simplifies the process but also makes it more environmentally friendly . The reaction conditions generally include heating the reactants to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the solvent-free synthesis protocol mentioned above can be scaled up for industrial applications. The use of solvent-free conditions is advantageous for large-scale production as it reduces the need for solvent recovery and disposal, thereby lowering production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methoxyphenyl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can facilitate reduction reactions.

    Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments, to proceed efficiently.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)pyrimidine-5-carbonitrile primarily involves the inhibition of the PI3K/AKT signaling pathway. This pathway is crucial for cell survival and proliferation, and its inhibition leads to apoptosis (programmed cell death) in cancer cells . The compound binds to specific molecular targets, such as PI3K and AKT, preventing their activation and subsequent signaling. This disruption of the PI3K/AKT pathway ultimately results in the induction of apoptosis and inhibition of cancer cell growth .

Comparison with Similar Compounds

  • 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile
  • 2-Amino-4-methoxy-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile

Comparison: 2-(4-Methoxyphenyl)pyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities. For instance, while 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile also exhibits anticancer properties, its mechanism of action and molecular targets may differ . Similarly, 2-Amino-4-methoxy-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile has different functional groups that can influence its reactivity and biological activity .

Properties

Molecular Formula

C12H9N3O

Molecular Weight

211.22 g/mol

IUPAC Name

2-(4-methoxyphenyl)pyrimidine-5-carbonitrile

InChI

InChI=1S/C12H9N3O/c1-16-11-4-2-10(3-5-11)12-14-7-9(6-13)8-15-12/h2-5,7-8H,1H3

InChI Key

KOWCBUYADGVQIC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=C(C=N2)C#N

Origin of Product

United States

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